Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
CAS No.: 329774-42-7
Cat. No.: VC8101650
Molecular Formula: C23H29NO5
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 329774-42-7 |
---|---|
Molecular Formula | C23H29NO5 |
Molecular Weight | 399.5 g/mol |
IUPAC Name | methyl 4-[[2-(2-hydroxyphenyl)ethyl-(5-methoxy-5-oxopentyl)amino]methyl]benzoate |
Standard InChI | InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 |
Standard InChI Key | REXQBEYYHXLNSO-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES | COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound’s systematic name, methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate, reflects its intricate structure. Key features include:
-
A methyl benzoate core substituted at the para position.
-
An aminomethyl bridge linking the benzoate to two alkyl chains:
-
A 2-hydroxyphenethyl group (aromatic ring with a hydroxyl substituent).
-
A 5-methoxy-5-oxopentyl chain (ester-terminated aliphatic segment).
-
The InChI key (REXQBEYYHXLNSO-UHFFFAOYSA-N) and SMILES notation (O=C(OC)C1=CC=C(C=C1)CN(CCCC(=O)OC)CC2=CC=CC=C2O) provide unambiguous identifiers for computational and experimental studies .
Molecular Formula and Mass
-
Formula:
-
Lipophilicity: Predicted logP values (e.g., ~3.2) suggest moderate hydrophobicity, favoring membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the compound’s structure implies a multi-step synthesis:
-
Formation of the aminomethyl bridge: Alkylation of methyl 4-(aminomethyl)benzoate with 2-(2-hydroxyphenyl)ethyl bromide.
-
Introduction of the 5-methoxy-5-oxopentyl chain: Nucleophilic substitution or reductive amination using methyl 5-bromovalerate.
-
Purification: Chromatographic techniques to isolate the product, yielding ≥95% purity .
Supplier | Purity | Packaging | Price (€) | Ref. |
---|---|---|---|---|
Fluorochem | 95% | 100 mg | 437.00 | |
SciSupplies | 95% | 250 mg | 836.00 | |
IN-DA00C6EV | N/A | 100 mg | Inquiry |
Physicochemical Properties
Spectral Characteristics
-
IR spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide I), and ~3400 cm⁻¹ (hydroxyl O-H) .
-
NMR: Expected signals include δ 3.65 (methoxy protons), δ 7.2–7.8 (aromatic protons), and δ 2.5–3.2 (methylene groups) .
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to ester and aromatic groups .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating storage at 2–8°C .
Biological Activity and Applications
Medicinal Chemistry
The compound’s modular structure makes it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume